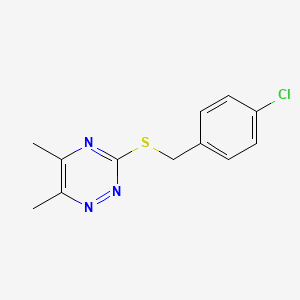

(E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

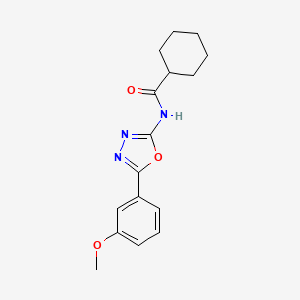

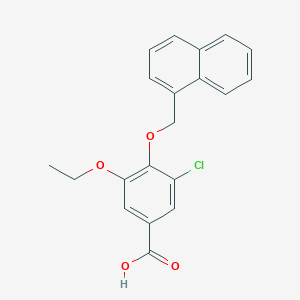

“(E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered cyclic amine . The compound also contains a benzylidene group attached to the pyrrolidine ring via a carbonyl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of lipases, which are enzymes that can catalyze a variety of reactions . For instance, the porcine pancreas lipase (PPL) type II can catalyze the aminolysis of benzylidene malonates by regiospecific amidation of substrates . Additionally, PPL can also catalyze the Michael addition of acetophenone to various derivatives of chalcones .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolidine ring is a five-membered cyclic amine, which can contribute to the compound’s reactivity . The benzylidene group attached to the pyrrolidine ring via a carbonyl group can also influence the compound’s structure and properties .Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions due to its complex structure. For instance, it can undergo aminolysis, a reaction where an amine group replaces another group in a molecule . The compound can also participate in Michael addition reactions, which are nucleophilic additions to α,β-unsaturated carbonyl compounds .科学的研究の応用

Reactions and Synthesis

The compound and its analogs have been subject to studies examining their reactions with other chemical entities. For instance, reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been explored to afford derivatives with potential biological activities, demonstrating the versatility of these thiazolidinones in chemical synthesis Kandeel & Youssef, 2001. This highlights the compound's role in producing various synthetically valuable intermediates.

Structural Studies

Investigations into the supramolecular structures of thioxothiazolidin-4-ones reveal insights into their hydrogen-bonded dimers, chains of rings, and sheets Delgado et al., 2005. Such studies are crucial for understanding the compound's interactions at the molecular level, which is essential for its potential applications in materials science and pharmaceuticals.

Biological Activity

Research on thiazolidinone derivatives has shown a broad spectrum of potential biological activities. Some derivatives have been evaluated for their anti-inflammatory and analgesic effects, revealing compounds with significant activity, which suggests the potential therapeutic applications of these molecules Ranga, Sharma, & Kumar, 2013. Additionally, antimycobacterial agents incorporating thiazolidin-4-one scaffolds have been synthesized and screened for activity against Mycobacterium tuberculosis, offering a promising avenue for developing new antitubercular medications Chavan et al., 2019.

Antimicrobial and Antitumor Evaluations

The antimicrobial and cytotoxic activities of thiazolidin-4-one derivatives have also been investigated, with some compounds showing appreciable activity against bacterial and fungal strains, as well as inhibitory effects on cancer cell lines Feitoza et al., 2012. This indicates the potential of these compounds in developing new antimicrobial and anticancer agents.

Photophysical Properties

Studies have also focused on the photophysical properties of thiazolidin-4-one derivatives, examining their potential applications in dye-sensitized solar cells and as fluorescent probes. The effect of structural manipulations on their photophysical properties and the exploration of d-π-A chromophores incorporating thiazolidin-4-one units reveal the compound's utility in materials science and optical applications Jachak et al., 2021.

作用機序

The mechanism of action of this compound in chemical reactions is likely to be influenced by its structure. For instance, in the aminolysis reaction catalyzed by PPL, the enzyme facilitates the replacement of a group in the benzylidene malonate by an amine group . In Michael addition reactions, the compound acts as a nucleophile, adding to an α,β-unsaturated carbonyl compound .

特性

IUPAC Name |

(5E)-3-methyl-5-[[4-(pyrrolidine-1-carbonyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-17-15(20)13(22-16(17)21)10-11-4-6-12(7-5-11)14(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZCDVBLSOUSSJ-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCCC3)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)N3CCCC3)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2741225.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide](/img/structure/B2741231.png)

![Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2741236.png)

![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)

![(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2741245.png)